molecular formula C10H12N4 B1612138 N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine CAS No. 879896-43-2

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine

Cat. No.: B1612138
CAS No.: 879896-43-2
M. Wt: 188.23 g/mol
InChI Key: LLGQTEDUTKNYIP-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is a compound that features a triazole ring attached to a benzylamine structure

Mechanism of Action

Target of Action

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, also known as Benzenemethanamine,N-methyl-3-(1H-1,2,4-triazol-1-yl)-, is a compound with potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. For instance, it has been found to stabilize Cu+ ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization of Cu+ ions is crucial as it keeps the ions accessible for chemical reactions .

Biochemical Pathways

The compound affects various biochemical pathways. In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds . These compounds can then interact with various biochemical pathways, leading to their therapeutic effects. For example, antifungal agents can disrupt the cell wall synthesis of fungi, while anticancer agents can interfere with cell division and growth .

Pharmacokinetics

An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant . This suggests that this compound may also have suitable ADME properties, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action depends on the specific pharmaceutical compounds that are synthesized using it as a starting material. For instance, when used to synthesize antifungal agents, the result can be the disruption of fungal cell wall synthesis, leading to the death of the fungi . When used to synthesize anticancer agents, the result can be the inhibition of cell division and growth, leading to the death of cancer cells .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound can be effective in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine typically involves the reaction of N-methylbenzylamine with 1H-1,2,4-triazole under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzaldehyde], while reduction could produce this compound derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine is unique due to its specific structural features that allow it to form stable complexes with metal ions while maintaining high reactivity. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-11-6-9-3-2-4-10(5-9)14-8-12-7-13-14/h2-5,7-8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQTEDUTKNYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594503
Record name N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-43-2
Record name N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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